L-N-[4'-Boc-Piperidino]proline
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Overview
Description
L-N-[4’-Boc-Piperidino]proline, also known by its IUPAC name (2S)-1-[1-(tert-butoxycarbonyl)-4-piperidinyl]-2-pyrrolidinecarboxylic acid, is a chemical compound with the molecular formula C15H26N2O4 and a molecular weight of 298.38 g/mol . This compound is characterized by the presence of a piperidine ring and a proline derivative, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and reagents like diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of L-N-[4’-Boc-Piperidino]proline may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
L-N-[4’-Boc-Piperidino]proline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted piperidino-proline derivatives .
Scientific Research Applications
L-N-[4’-Boc-Piperidino]proline has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of L-N-[4’-Boc-Piperidino]proline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s piperidine ring and proline moiety allow it to bind to active sites and modulate the activity of target proteins. This interaction can influence various biochemical pathways, leading to the desired therapeutic or research outcomes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to L-N-[4’-Boc-Piperidino]proline include:
- L-Proline
- N-Boc-L-proline
- L-Pipecolic acid
Uniqueness
L-N-[4’-Boc-Piperidino]proline is unique due to its combination of a piperidine ring and a Boc-protected proline derivative. This structural feature enhances its stability and reactivity, making it a valuable tool in synthetic chemistry and pharmaceutical research .
Properties
Molecular Formula |
C15H26N2O4 |
---|---|
Molecular Weight |
298.38 g/mol |
IUPAC Name |
(2S)-1-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-1-yl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C15H26N2O4/c1-15(2,3)21-14(20)11-6-9-16(10-7-11)17-8-4-5-12(17)13(18)19/h11-12H,4-10H2,1-3H3,(H,18,19)/t12-/m0/s1 |
InChI Key |
QPHMUHFEABFTFH-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)C1CCN(CC1)N2CCC[C@H]2C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCN(CC1)N2CCCC2C(=O)O |
Origin of Product |
United States |
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